2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted at the 8-position with a trifluoromethyl (-CF₃) group. The structure combines a phenyl-substituted 2H-1,2,3-triazole linked via a methylene bridge to the triazolopyridine scaffold (Fig. 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide moiety may facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
2-phenyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N7O/c18-17(19,20)12-7-4-8-26-14(23-24-15(12)26)10-21-16(28)13-9-22-27(25-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQYKRKNVBSARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or a similar reagent.
Coupling with the Pyridine Derivative: The triazole intermediate is then coupled with a pyridine derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Amidation: The final step involves the amidation of the carboxylic acid group with an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, dihydrotriazole derivatives, and various substituted triazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as an antitumor agent . Research indicates that triazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with biological targets.
Table 1: Cytotoxic Activity of Related Triazole Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide | HEPG2 | TBD |
| Triazole Derivative A | HeLa | 10.28 |
| Triazole Derivative B | A549 | 9.43 |
Note: TBD = To Be Determined based on ongoing studies.
Antimicrobial Properties
In addition to anticancer applications, compounds similar to This compound have demonstrated antimicrobial activity. The presence of the triazole ring is known to enhance the efficacy against a range of bacteria and fungi.
Table 2: Antimicrobial Efficacy of Triazole Compounds
| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Triazole Derivative C | S. aureus | 12 μg/mL |
| Triazole Derivative D | C. albicans | 15 μg/mL |
Case Studies
Several case studies highlight the promising applications of triazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds with a trifluoromethyl substitution showed enhanced antitumor activity compared to their non-substituted counterparts.
- Antimicrobial Efficacy in Clinical Isolates : Another study focused on the antimicrobial effects of various triazoles against clinical isolates of resistant bacteria. The findings suggested that certain derivatives could serve as potential candidates for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. Additionally, its interaction with bacterial enzymes can result in the inhibition of bacterial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
N-[(8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide ()
- Structural Difference : The 8-position substituent is hydroxyl (-OH) instead of trifluoromethyl (-CF₃).
- The molecular formula (C₁₅H₁₂N₈O₂) is lighter (336.31 g/mol) due to the absence of fluorine .
EP 3 532 474 B1 Derivatives ()
- Example 284 : Contains a 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core with chloro, difluoromethyl, and trifluoropropoxy substituents.
- The trifluoropropoxy group introduces steric bulk absent in the target .
Heterocycle Variants with Fluorinated Substituents
4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide ()
Fluorinated Pyrazolotriazine Systems ()
- Example 11 : A fused pyrazolotriazinetrione with trifluoroacetyl and thioxo groups.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | 8-Position Substituent | Key Functional Group | Molecular Weight (g/mol) | Fluorine Content |
|---|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-a]pyridine | -CF₃ | Triazole-4-carboxamide | ~423.33 | 3 F |
| N-[(8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide | [1,2,4]Triazolo[4,3-a]pyrazine | -OH | Triazole-4-carboxamide | 336.31 | 0 F |
| EP 3 532 474 B1 (Example 284) | Saturated triazolopyridine | -CF₃ (trifluoropropoxy) | Benzamide | ~550.00 (estimated) | 5 F |
| 4-Fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | Imidazo[1,2-a]pyridine | -CH₃ | Fluorobenzamide | 335.35 | 1 F |
Research Findings and Implications
- Trifluoromethyl vs. Hydroxyl () : The -CF₃ group in the target compound likely enhances metabolic stability and bioavailability compared to the hydroxylated analog, which may undergo faster clearance .
- Fluorination Patterns () : Trifluoromethyl and trifluoroacetyl groups both impart electron-withdrawing effects, but the latter may increase reactivity in nucleophilic environments .
Biological Activity
The compound 2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic molecule that belongs to the class of triazole derivatives. Its unique structure incorporates multiple functional groups that contribute to its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Triazole Rings : The presence of triazole rings enhances the compound's stability and biological activity.
- Trifluoromethyl Group : This group is known to improve pharmacokinetic properties, including lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound under discussion has shown significant activity against various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study evaluated the compound's effects on A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The results indicated IC50 values of approximately µM for A549 cells, µM for MCF-7 cells, and µM for HeLa cells. These values suggest potent antiproliferative effects compared to standard treatments .
- Mechanism of Action :
- Apoptosis Induction :
Additional Pharmacological Activities
The compound's structural features suggest potential activities beyond anticancer effects:
- Antimicrobial Properties : Triazoles are known for their broad-spectrum antimicrobial activity, which may extend to this derivative.
- Enzyme Inhibition : Potential inhibition of enzymes such as carbonic anhydrase and cholinesterase has been noted in related compounds .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other triazole derivatives.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves multi-step heterocyclization and functionalization. Key steps include:
- Trifluoromethylation : Introduction of the trifluoromethyl group via reactions with trifluoroethyl acetate in dioxane under reflux (60–80°C) .
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, optimized in THF or DMF at 60°C .
- Acylation : Coupling the triazole-carboxamide moiety to the pyridine core using EDC/HOBt in anhydrous DCM, monitored by TLC .
- Critical Conditions : Solvent polarity (e.g., THF vs. dioxane), temperature control (±5°C), and catalyst loading (e.g., 10 mol% CuI for CuAAC) significantly impact yields (60–85%) .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks (e.g., trifluoromethyl signals at δ 110–120 ppm in F NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass ±0.5 ppm) .
- HPLC : Purity >95% assessed via reverse-phase C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .
Q. What initial biological screening methods are used to assess its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (IC determination via fluorescence-based assays) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values reported for HeLa or MCF-7 cells) .
- Solubility Studies : Kinetic solubility measured in PBS (pH 7.4) using nephelometry, critical for in vivo relevance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data arising from different synthetic batches?
- Methodological Answer :
- Batch Analysis : Compare HPLC purity profiles and residual solvent levels (GC-MS) to rule out impurities .
- Crystallography : Single-crystal X-ray diffraction identifies polymorphic variations affecting bioactivity .
- Dose-Response Repetition : Re-test activity across 3+ independent batches to assess reproducibility (e.g., ±10% IC variance deemed acceptable) .
Q. What strategies are employed to elucidate the mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) to confirm target engagement .
- Metabolomics : LC-MS/MS profiling to identify downstream metabolic perturbations (e.g., ATP depletion in cancer cells) .
Q. How do modifications to the triazole or pyridine rings affect the compound's physicochemical properties?
- Methodological Answer :
- LogP Analysis : Introduce substituents (e.g., -OCH, -CF) to modulate lipophilicity (measured via shake-flask method) .
- Thermal Stability : TGA/DSC evaluates decomposition temperatures; electron-withdrawing groups (e.g., -CF) enhance stability .
- SAR Studies : Compare IC values of analogs with varied substituents to map pharmacophore requirements (e.g., triazole N1 critical for activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
